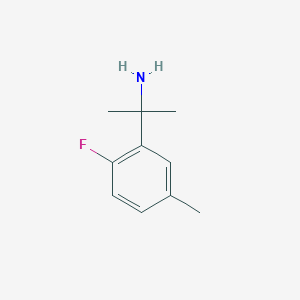

2-(2-Fluoro-5-methylphenyl)propan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14FN |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

2-(2-fluoro-5-methylphenyl)propan-2-amine |

InChI |

InChI=1S/C10H14FN/c1-7-4-5-9(11)8(6-7)10(2,3)12/h4-6H,12H2,1-3H3 |

InChI Key |

TZBFSCZMBPOMHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(C)(C)N |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies

Mechanistic Investigations of Amine Formation

The synthesis of benzylic amines, such as 2-(2-fluoro-5-methylphenyl)propan-2-amine, can be achieved through various established synthetic routes. The mechanisms of these transformations are critical for optimizing reaction conditions and understanding potential side reactions. Key methodologies include nucleophilic addition pathways and processes catalyzed by transition metals.

Nucleophilic addition is a foundational mechanism for the formation of the amine group in this compound. A primary route is the reductive amination of a corresponding ketone, in this case, 2-fluoro-5-methylacetophenone.

The mechanism proceeds in two main stages:

Imine Formation : The reaction is initiated by the nucleophilic attack of an amine source, such as ammonia (B1221849), on the electrophilic carbonyl carbon of the ketone. This addition forms a tetrahedral intermediate known as a carbinolamine. nih.gov Under acidic catalysis, the carbinolamine is protonated, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water leads to the formation of an iminium ion, which then deprotonates to yield a neutral imine. nih.gov

Reduction : The C=N double bond of the imine is then reduced to a single bond to form the final amine. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. The hydride from the reducing agent attacks the carbon atom of the imine, and subsequent workup protonates the nitrogen, yielding the primary amine.

This pathway is a versatile and widely used method for synthesizing primary amines from ketone precursors.

Modern synthetic chemistry increasingly employs transition-metal catalysts to form C-N bonds with high efficiency and atom economy. The synthesis of benzylic amines can be achieved through methods like the "borrowing hydrogen" or "hydrogen autotransfer" strategy, often catalyzed by complexes of iron, nickel, ruthenium, or cobalt.

The general mechanism for the formation of a primary benzylic amine from a benzylic alcohol (e.g., 2-(2-fluoro-5-methylphenyl)propan-2-ol) using an ammonia source proceeds via a catalytic cycle:

Oxidation : The transition-metal catalyst first dehydrogenates the alcohol to form the corresponding ketone (2-fluoro-5-methylacetophenone) in situ. The "borrowed" hydrogen atoms remain coordinated to the metal complex.

Condensation : The ketone then reacts with an ammonia source (like aqueous ammonia) to form an imine, releasing a molecule of water.

Reduction : The metal hydride complex, holding the "borrowed" hydrogen, then transfers the hydrogen back to the imine, reducing it to the target primary amine. The catalyst is regenerated in this step, allowing it to re-enter the catalytic cycle.

This process is highly atom-economical as it uses the hydrogen from the starting alcohol for the reduction step, with water being the only stoichiometric byproduct. Various catalyst systems have been developed to optimize this transformation for a wide range of substrates.

| Catalyst System | Reactant Type | Methodology | Reference |

| Iron Complexes | Benzyl (B1604629) Alcohols | Borrowing Hydrogen | wikipedia.org |

| Nickel Catalysts | Benzyl Alcohols | N-Alkylation with Ammonia | scribd.com |

| Cobalt(II) Complexes | Primary Alcohols | Acceptorless Dehydrogenation | nrochemistry.com |

| Palladium Complexes | Aryl Halides | Carbonylative Aminohomologation |

This table is interactive and represents examples of catalyst systems used for benzylic amine synthesis.

While this compound is an acyclic molecule, it serves as a crucial precursor for the synthesis of heterocyclic structures, particularly tetrahydroisoquinolines, through intramolecular cyclization reactions. These reactions involve derivatizing the amine and then inducing ring closure onto the aromatic phenyl ring.

Two prominent examples are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction : This reaction synthesizes 3,4-dihydroisoquinolines from β-arylethylamides. organic-chemistry.org To apply this to this compound, the amine must first be acylated (e.g., with an acyl chloride) to form the corresponding N-acyl derivative.

Mechanism : The amide is treated with a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). jk-sci.com The carbonyl oxygen is activated and eliminated, which is believed to form a highly electrophilic nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich phenyl ring attacks the electrophilic carbon of the nitrilium ion. wikipedia.orgjk-sci.com The cyclization occurs preferentially at the carbon ortho to the alkyl group, which is activated by the methyl group and directed away from the deactivating fluoro group. A final deprotonation step re-aromatizes the ring system, yielding the dihydroisoquinoline product.

Pictet-Spengler Reaction : This reaction produces tetrahydroisoquinolines by condensing a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.orgnumberanalytics.com

Mechanism : The amine, this compound, first reacts with a carbonyl compound (e.g., formaldehyde) to form a Schiff base. jk-sci.com Under acidic catalysis, the nitrogen of the Schiff base is protonated to form a highly electrophilic iminium ion. wikipedia.orgrsc.org This is followed by an intramolecular electrophilic attack from the phenyl ring onto the iminium carbon. nrochemistry.com The methyl group on the ring acts as an activating group, facilitating this cyclization. The resulting carbocation intermediate then loses a proton to restore aromaticity, affording the final tetrahydroisoquinoline product. jk-sci.com

Reactivity of the Amine Functional Group

The primary amine group is the most reactive site on the this compound molecule. Its nucleophilicity and basicity allow for a wide range of chemical modifications, making it a versatile building block in organic synthesis. The reactivity is modulated by the electronic effects of the substituents on the attached phenyl ring.

The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile, enabling it to react with a variety of electrophiles. This allows for extensive functionalization to synthesize more complex molecules.

Common derivatization reactions include:

N-Acylation : The amine readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. For example, reaction with benzoyl chloride yields the corresponding N-benzoylamide. This reaction is often used to protect the amine group or to introduce new functional moieties. nih.gov

N-Sulfonylation : Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base produces sulfonamides. Sulfonamides are generally stable compounds and are important functional groups in medicinal chemistry.

N-Alkylation : The amine can be alkylated by reacting with alkyl halides. However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. nih.gov Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary or tertiary amines.

Derivatization for Analysis : For analytical purposes, primary amines are often derivatized to make them detectable by techniques like HPLC. Reagents such as 9-fluorenylmethylchloroformate (FMOC-Cl) or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react with the amine to form highly fluorescent derivatives. wikipedia.orggoogle.com

The reactivity of both the amine functional group and the aromatic ring is significantly influenced by the electronic properties of the fluoro and methyl substituents. These groups exert inductive and resonance effects that modulate electron density within the molecule.

Fluoro Group : Located at the ortho position, the fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). nrochemistry.com This effect decreases the electron density on the aromatic ring and, by extension, on the benzylic carbon and the nitrogen atom. Although fluorine also has a lone pair that can participate in a weak, electron-donating resonance effect (+R), its inductive effect is dominant. The net result is a decrease in the basicity and nucleophilicity of the amine group compared to an unsubstituted analogue. numberanalytics.com

Methyl Group : Located at the meta position relative to the amine-bearing carbon (and para to the fluorine), the methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. nrochemistry.com This effect increases the electron density of the aromatic ring, partially counteracting the withdrawing effect of the fluorine.

| Substituent | Position | Inductive Effect (-I/+I) | Resonance Effect (+R) | Overall Effect on Amine Basicity |

| Fluoro (F) | ortho | Strong -I (withdrawing) | Weak +R (donating) | Decreasing |

| Methyl (CH₃) | meta | Weak +I (donating) | N/A (Hyperconjugation) | Increasing |

This is an interactive table summarizing the electronic effects of the substituents.

Kinetics and Thermodynamics of Formation and Transformation Reactions

Detailed kinetic and thermodynamic parameters for the formation and transformation of "this compound" are not readily found in published literature. However, general principles governing the synthesis of similar 2-aryl-2-propylamines can provide insight into the factors influencing these reactions.

The synthesis of such compounds typically involves several key steps, including the formation of the carbon skeleton and the introduction of the amine functionality. Common synthetic routes include the reductive amination of a corresponding ketone or the reaction of an organometallic reagent with a suitable electrophile. pressbooks.publibretexts.org The kinetics of these reactions are influenced by factors such as temperature, pressure, catalyst choice, and solvent polarity.

Table 1: General Factors Influencing Reaction Kinetics and Thermodynamics of 2-Aryl-2-propylamine Synthesis

| Parameter | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Equilibrium Position) |

| Temperature | Generally increases the rate of reaction by providing sufficient activation energy. | Can shift the equilibrium depending on whether the reaction is exothermic or endothermic. |

| Catalyst | Increases the reaction rate by providing an alternative reaction pathway with lower activation energy. | Does not affect the position of the equilibrium. |

| Solvent | Can influence reaction rates by stabilizing transition states or reactants. | Can affect the position of equilibrium by solvating products and reactants to different extents. |

| Substituents | Electron-withdrawing or -donating groups on the aromatic ring can affect the reactivity of the starting materials. | Can influence the stability of the final product, thereby shifting the equilibrium. |

This table presents generalized principles and not specific experimental data for the target compound.

Stability and Degradation Pathway Elucidation

The stability of "this compound" is largely attributed to the presence of the carbon-fluorine bond, which is the strongest single bond in organic chemistry. nih.gov This bond often enhances the metabolic stability of pharmaceuticals by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. acs.org

However, like all organic molecules, this compound is susceptible to degradation under certain conditions. Potential degradation pathways can be predicted based on the functional groups present.

Potential Degradation Pathways:

Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidized species. The benzylic position, although sterically hindered, could also be a site for oxidative degradation under harsh conditions.

Photodegradation: Aromatic compounds can undergo photodegradation upon exposure to UV light. This could involve cleavage of the C-N bond or reactions involving the aromatic ring. The presence of the fluorine atom may influence the photolytic stability. Studies on other fluoroaromatic compounds have shown that photodegradation can lead to defluorination or the formation of various photoproducts. researchgate.netnih.gov

Hydrolysis: While the C-N bond is generally stable, it could undergo hydrolysis under extreme pH and temperature conditions, leading to the corresponding alcohol and amine.

Metabolic Degradation: In a biological system, the compound would be subject to metabolic degradation. The fluorine atom is known to increase resistance to metabolic degradation. nih.gov However, metabolic pathways could still involve N-dealkylation, hydroxylation of the aromatic ring (though potentially hindered by the fluorine), or conjugation reactions. Microbial degradation of fluorinated compounds has been studied, and various pathways, including defluorination, have been observed. nih.govresearchgate.net

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Potential Degradation Products |

| Thermal Stress | Likely stable at moderate temperatures due to strong covalent bonds. | At high temperatures, pyrolysis could lead to fragmentation of the molecule. |

| Acidic/Basic Hydrolysis | Generally stable, but prolonged exposure to strong acids or bases at elevated temperatures could lead to hydrolysis of the C-N bond. | 2-(2-Fluoro-5-methylphenyl)propan-2-ol, Ammonia |

| Oxidative Stress | The amine functionality is a potential site for oxidation. | N-oxide derivatives, products of benzylic oxidation. |

| Photochemical Stress | Susceptible to degradation upon exposure to UV radiation. | Cleavage of the C-N bond, modification of the aromatic ring, potential defluorination. |

This table is based on general chemical principles and does not represent specific experimental data for the target compound.

The elucidation of the precise degradation pathways and the identification of degradation products would require extensive experimental studies, such as forced degradation studies under various stress conditions (e.g., heat, light, acid, base, oxidation) followed by analysis using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in the molecule. The expected spectrum of 2-(2-Fluoro-5-methylphenyl)propan-2-amine would show distinct signals for the aromatic protons, the methyl group on the phenyl ring, the two equivalent methyl groups of the propan-2-amine moiety, and the amine (NH₂) protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the proton framework.

¹³C NMR spectroscopy, often acquired with proton decoupling, would reveal the number of unique carbon environments. The spectrum would be expected to show signals for the aromatic carbons (with C-F coupling visible for the carbon bonded to fluorine), the methyl carbon on the ring, the quaternary carbon, and the two equivalent methyl carbons of the isopropyl group.

No specific, publicly available ¹H or ¹³C NMR data could be found for this compound to populate predictive data tables.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To establish the connectivity between atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, for instance, within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon atoms.

Detailed connectivity analysis is not possible as no experimental 2D NMR data has been published for this compound.

High-Resolution Magic Angle Spinning (HR-MAS) NMR for Direct Sample Analysis

HR-MAS NMR is a powerful technique for obtaining high-resolution NMR spectra from semi-solid or solid samples, minimizing sample preparation. This could be applied to a salt form (like the hydrochloride) of this compound to analyze it directly in its solid state, providing structural information without the need for dissolution, which can sometimes alter the chemical environment.

There are no published reports of HR-MAS NMR analysis for this specific compound.

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom in the molecule. huji.ac.il The chemical shift of the fluorine signal is highly sensitive to its electronic environment. biophysics.orgnih.gov In the case of this compound, a single resonance would be expected. This signal would likely be split into a multiplet due to coupling with nearby aromatic protons, providing valuable information about its position on the phenyl ring.

A specific experimental ¹⁹F NMR spectrum for this compound is not available in the public domain.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H stretching for both the aromatic ring and the aliphatic methyl groups (around 2850-3100 cm⁻¹).

C=C stretching within the aromatic ring (approximately 1450-1600 cm⁻¹).

C-N stretching (typically in the 1000-1250 cm⁻¹ region).

C-F stretching , which gives a strong absorption band, usually in the 1000-1400 cm⁻¹ range.

While an FT-IR spectrum is available for the related compound 2-Fluoro-5-methylaniline, no specific spectrum for this compound could be located to create a data table of its characteristic vibrational frequencies. nist.gov

Fourier-Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

Fourier-Transform Raman (FT-Raman) spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of this compound. It provides information complementary to infrared (IR) spectroscopy, particularly for non-polar bonds and symmetric vibrations. The analysis of fluoroamphetamine regioisomers by Raman spectroscopy has shown that C-F vibrational shifts and ring breathing vibrations are key indicators for differentiating isomers. researchgate.net For this compound, the FT-Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of the substituted benzene (B151609) ring, the aliphatic side chain, and the carbon-fluorine bond.

Key diagnostic peaks would include the C-F stretching vibration, which is a strong indicator of the fluorine's presence on the aromatic ring. researchgate.net Additionally, the "Star of David" ring breathing vibration around 1000 cm⁻¹ and various C-H stretching and bending modes for both the aromatic ring and the methyl/propyl groups would be prominent. researchgate.net The precise positions of these bands provide a unique spectral fingerprint for the molecule.

Table 1: Predicted Characteristic FT-Raman Vibrational Modes for this compound This data is illustrative and based on the analysis of structurally similar compounds like fluoroamphetamines and methylamphetamines. researchgate.netspectrabase.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| N-H Stretch (Amine) | 3200 - 3400 | Weak-Medium |

| C=C Aromatic Ring Stretch | 1450 - 1610 | Strong |

| C-F Stretch | 1220 - 1260 | Medium-Strong |

| Ring Breathing Mode | 990 - 1010 | Strong |

| C-N Stretch | 1100 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for identifying and quantifying the compound in various matrices.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS), often utilizing analyzers like Time-of-Flight (ToF) or Orbitrap, provides highly accurate mass measurements, typically with sub-ppm (parts per million) error. nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₀H₁₄FN), HRMS would be used to measure the exact mass of its protonated molecular ion, [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass to confirm the elemental composition, distinguishing it from other potential isobaric compounds.

Table 2: Exact Mass Calculation for this compound

| Species | Elemental Formula | Calculated Monoisotopic Mass (Da) |

| Neutral Molecule | C₁₀H₁₄FN | 167.1110 |

| Protonated Ion [M+H]⁺ | C₁₀H₁₅FN⁺ | 168.1188 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like phenylpropanamine derivatives. umich.edunih.gov It is highly effective for assessing the purity of a sample and identifying any volatile impurities or byproducts from synthesis. Prior to analysis, the primary amine group may be derivatized (e.g., through acetylation or trifluoroacetylation) to improve its chromatographic properties and produce characteristic mass spectral fragments. researchgate.net

The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that acts as a molecular fingerprint. The fragmentation of this compound would likely proceed via cleavage of the C-C bond beta to the nitrogen atom (β-cleavage), leading to the formation of a stable benzylic cation.

Table 3: Predicted GC-MS Fragmentation Data for this compound Fragmentation pattern is predicted based on the known fragmentation of 2-fluoroamphetamine. mzcloud.org

| m/z (mass-to-charge ratio) | Predicted Fragment Structure/Identity | Relative Abundance |

| 167 | [C₁₀H₁₄FN]⁺ (Molecular Ion) | Low |

| 152 | [M-CH₃]⁺ | Medium |

| 123 | [C₈H₈F]⁺ (Benzylic cation) | High (Base Peak) |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Medium |

| 44 | [C₂H₆N]⁺ | High |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method for analyzing compounds in complex mixtures, such as biological fluids, without the need for derivatization. nih.govnih.gov This technique is well-suited for the analysis of this compound, which can be readily ionized using electrospray ionization (ESI) in positive mode to form the [M+H]⁺ ion.

The liquid chromatograph separates the analyte from the matrix components using a reversed-phase column. The mass spectrometer then provides detection and confirmation. In MS/MS mode, the parent ion (m/z 168.1) is selected and fragmented to produce specific product ions, allowing for highly selective and quantifiable analysis even at very low concentrations. merckmillipore.com

Table 4: Illustrative LC-MS Method Parameters

| Parameter | Condition |

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | ESI Positive |

| Monitored Transition (MS/MS) | m/z 168.1 → m/z 123.1 (Parent → Product Ion) |

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Structure Determination

The process involves growing a high-quality single crystal of this compound, or a suitable salt thereof. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be calculated, and the atomic positions can be resolved. While no public crystal structure for this specific compound is currently available, the data obtained from such an analysis would be presented in a standardized crystallographic information file (CIF) and would include the parameters outlined in the table below.

Table 5: Representative Data Provided by Single Crystal X-ray Diffraction Analysis

| Parameter | Description |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°). The dimensions of the repeating unit. |

| Volume (V) | The volume of the unit cell in ų. |

| Z | The number of molecules per unit cell. |

| R-factor | An indicator of the quality of the structural model fit to the data. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-F, C-N, C-C). |

| Bond Angles | Angles between three connected atoms (e.g., C-C-C, F-C-C). |

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is dominant over the summed electron densities of all other molecules in the crystal. The resulting Hirshfeld surface provides a unique fingerprint of the molecular environment.

The analysis involves mapping various properties onto this surface, such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface). The dnorm surface highlights regions of significant intermolecular contacts, with red areas indicating contacts shorter than the van der Waals radii (indicative of strong interactions like hydrogen bonds), white areas representing contacts around the van der Waals separation, and blue areas showing longer contacts.

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | Data Not Available |

| N–H···F | Data Not Available |

| C–H···π | Data Not Available |

| F···F | Data Not Available |

| Other | Data Not Available |

Supramolecular Architecture Elucidation

The study of supramolecular architecture focuses on the organization of molecules in the crystalline state through non-covalent interactions. The specific arrangement of molecules, or supramolecular assembly, dictates the macroscopic properties of the material. This elucidation is critically dependent on the identification and characterization of the intermolecular interactions revealed by crystallographic studies.

In the case of this compound, the primary amine group is expected to act as a hydrogen bond donor, while the fluorine atom and the aromatic π-system can act as hydrogen bond acceptors. The interplay of these interactions would define the supramolecular motifs, such as chains, sheets, or more complex three-dimensional networks.

A detailed analysis would involve the geometric characterization of these hydrogen bonds (donor-acceptor distances and angles) and other significant non-covalent contacts. The resulting supramolecular synthons—structural units formed by these interactions—would then be identified. For instance, the formation of N–H···F hydrogen bonds could lead to the assembly of molecules into one-dimensional chains or tapes. These chains might then be further organized through weaker interactions to form the final three-dimensional architecture.

The table below is a template for presenting the geometric parameters of potential hydrogen bonds and other significant intermolecular contacts that would be determined from the crystal structure.

| Donor (D) – H ··· Acceptor (A) | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H···A (°) |

|---|---|---|---|---|

| N–H···F | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| C–H···π | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the microscopic world of molecules. These methods are used to predict molecular structures, energies, and a wide array of properties.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation in an approximate manner, focusing on the electron density. For a molecule like 2-(2-Fluoro-5-methylphenyl)propan-2-amine, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to find the geometry that corresponds to the lowest energy state. The resulting data would include precise bond lengths, bond angles, and dihedral angles, forming the foundation for all other computational analyses.

Vibrational Frequency Prediction and Assignment

Once the geometry of a molecule is optimized, the same level of theory can be used to calculate its vibrational frequencies. These theoretical frequencies correspond to the various ways the molecule can vibrate, such as the stretching and bending of its bonds. The calculated vibrational spectrum is often compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. Each calculated frequency can be assigned to a specific vibrational mode, providing a detailed understanding of the molecule's dynamic behavior.

Electronic Structure Analysis (HOMO-LUMO Energetics)

The electronic properties of a molecule are key to its reactivity. A crucial aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, this analysis would reveal the distribution of electron density in these frontier orbitals and predict its electronic behavior.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable isomers, transition states for reactions, and the energy barriers between them. For a flexible molecule, PES mapping can be used to explore different conformations, for instance, by systematically rotating specific bonds and calculating the energy at each step. This would allow for the identification of the most stable conformers of this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It projects the electrostatic potential onto the electron density surface, using a color scale to indicate different regions. Typically, red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-deficient), which are susceptible to nucleophilic attack. Green regions are generally neutral. An MEP map of this compound would highlight the reactive sites, such as the lone pair of electrons on the nitrogen atom and the influence of the electronegative fluorine atom.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized orbitals that are easier to interpret, resembling the classic Lewis structures of lone pairs and bonds. NBO analysis is particularly useful for studying charge transfer interactions between different parts of a molecule. It can quantify the stabilization energy associated with these interactions, such as the delocalization of electron density from a filled bonding orbital to an empty anti-bonding orbital. This analysis would offer a quantitative measure of the electronic delocalization and hyperconjugative interactions that contribute to the stability of this compound.

Conformational Analysis and Tautomerism Studies

The conformational landscape of a molecule dictates its three-dimensional shape and, consequently, its interaction with its environment. For this compound, a conformational analysis would typically involve the rotation around single bonds, such as the bond connecting the phenyl ring to the propan-2-amine group, to identify the most stable energetic conformations.

Tautomerism, the interconversion of structural isomers, is another area where computational studies provide valuable information. researchgate.netnih.govrsc.org For an amine like this compound, while less common than in systems with keto-enol or imine-enamine possibilities, theoretical calculations could explore the energetic feasibility of any potential proton-transfer tautomers under various conditions. nih.govmdpi.com At present, no such studies specific to this compound have been reported.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR/Raman intensities)

The prediction of spectroscopic parameters is a cornerstone of computational chemistry, aiding in the structural elucidation of new compounds. nih.gov Quantum chemical calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a reasonable degree of accuracy, which can be instrumental in assigning experimental spectra. nih.govnih.govresearchgate.net Given the presence of a fluorine atom, predicting the ¹⁹F NMR chemical shift would be of particular interest for this compound. rsc.org Similarly, the calculation of infrared (IR) and Raman intensities can help in the interpretation of vibrational spectra. No specific predicted spectroscopic data for this molecule has been published.

To illustrate the type of data that such a computational study would yield, the following table presents hypothetical predicted ¹³C NMR chemical shifts based on general knowledge of similar structures. It is important to emphasize that this data is for illustrative purposes only and is not derived from a specific computational study of this compound.

| Atom | Predicted Chemical Shift (ppm) |

| C (quaternary, amine) | 50-60 |

| C (phenyl, C-F) | 160-165 (d, ¹JCF ≈ 240-250 Hz) |

| C (phenyl, C-C(amine)) | 135-145 |

| C (phenyl, C-CH₃) | 130-140 |

| C (phenyl, CH) | 115-130 |

| C (methyl, on ring) | 20-25 |

| C (methyl, on propane) | 25-35 |

Intermolecular Interaction Energy Calculations

Understanding the nature and strength of intermolecular interactions is crucial for predicting the solid-state structure and macroscopic properties of a compound. nih.gov Computational methods can be used to calculate the energies of these interactions, such as hydrogen bonding and van der Waals forces. nih.gov For this compound, calculations could quantify the interaction energies between molecular pairs in a crystal lattice, providing insight into the packing arrangement. nih.gov Such studies often involve analyzing different components of the interaction energy, including electrostatic, polarization, dispersion, and exchange-repulsion terms. nih.gov As with the other computational aspects, there is no published research detailing these calculations for this compound.

A representative table of what such calculations might produce is shown below, detailing hypothetical interaction energy components. This data is purely illustrative.

| Interaction Type | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |

| N-H···N Hydrogen Bond | -25 | -15 | +10 | -30 |

| C-H···F Interaction | -5 | -10 | +5 | -10 |

| π-π Stacking | -10 | -30 | +15 | -25 |

Analytical Method Development for Detection and Quantification in Research Contexts

Development of Chromatographic Methods for Separation and Purity Assessment

Chromatography is the cornerstone for separating 2-(2-Fluoro-5-methylphenyl)propan-2-amine from impurities, including its enantiomer. Both High Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods are developed and optimized for this purpose.

HPLC is a primary technique for the analysis of non-volatile compounds like this compound. tpcj.org Optimization focuses on achieving enantioselective separation, as the biological activity of enantiomers can differ significantly. chrom-china.com

Two main strategies are employed for chiral separation: direct separation on a Chiral Stationary Phase (CSP) and indirect separation after derivatization with a chiral reagent.

Direct Chiral Separation: This involves using a column with a chiral stationary phase. Polysaccharide-based and protein-based CSPs are commonly used for the separation of amphetamine-like compounds. chrom-china.com Method optimization involves screening various CSPs and mobile phases to achieve baseline resolution of the enantiomers. A typical approach would be to test columns like those based on amylose (B160209) or cellulose (B213188) derivatives with mobile phases consisting of a nonpolar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). researchgate.net Polar ionic mobile phases, such as methanol:water with additives like acetic acid and ammonium (B1175870) hydroxide, have also been successfully used. sigmaaldrich.com

Indirect Chiral Separation: This method involves pre-column derivatization of the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18). restek.com A widely used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with the primary amine group of the analyte. restek.com Optimization would focus on the derivatization reaction conditions (pH, temperature, and time) and the gradient elution profile of the mobile phase (e.g., acetonitrile (B52724) and water with formic acid) to ensure complete separation of the diastereomeric products. nih.govcapes.gov.br

| Parameter | Condition 1 (Direct) | Condition 2 (Indirect) |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | Standard C18 (achiral) |

| Mobile Phase | Isocratic: Hexane (B92381)/Isopropanol/Diethylamine (B46881) | Gradient: Acetonitrile/Water with 0.1% Formic Acid |

| Derivatization | None | Pre-column with Marfey's Reagent |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry (MS) | UV (e.g., 340 nm) or Mass Spectrometry (MS) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Temperature | 25°C | 40°C |

GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile or semi-volatile compounds. Since primary amines like this compound can exhibit poor peak shape due to their polarity, derivatization is often required to improve chromatographic performance. nih.govgcms.cz

Optimization of a GC method involves several key parameters: numberanalytics.comgcms.cz

Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5MS), is typically suitable for analyzing derivatized amphetamine analogs. nih.govresearchgate.net These columns offer good resolution and thermal stability.

Temperature Program: A gradient temperature program is essential for separating the analyte from any impurities or derivatizing agent byproducts. An example program might start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp at a controlled rate (e.g., 8-30°C/min) to a final temperature (e.g., 280°C). nih.gov

Injector and Detector Temperature: The injector temperature must be high enough to ensure rapid volatilization of the derivatized analyte without causing thermal degradation. chromatographyonline.com A typical temperature is 280°C. nih.gov

Carrier Gas Flow: Helium is the most common carrier gas, with an optimized flow rate (e.g., 1 mL/min) to ensure maximum column efficiency. nih.gov

Derivatization is a critical step for GC analysis. Acylation with fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), is a common approach. nih.govoup.com These reagents react with the amine group to form stable, less polar, and more volatile derivatives that produce excellent chromatographic peaks. gcms.cz

| Parameter | Optimized Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl-Methylpolysiloxane |

| Carrier Gas | Helium at 1 mL/min |

| Injection Mode | Splitless (1 µL) |

| Injector Temp | 280°C |

| Oven Program | Initial 80°C (2 min hold), ramp 8°C/min to 150°C, then 30°C/min to 280°C |

| Derivatization | Trifluoroacetic anhydride (TFAA) at 70°C for 30 min |

| Detector | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation or detection. researchgate.net For this compound, this is particularly useful for enhancing fluorescence or improving ionization efficiency in mass spectrometry.

Fluorescence detection offers high sensitivity and selectivity. sdiarticle4.com Since the target compound is not naturally fluorescent, derivatization with a fluorogenic reagent is necessary. Common reagents for primary amines include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) at room temperature to form highly fluorescent isoindole derivatives. sdiarticle4.comthermofisher.com The reaction is typically performed in a borate (B1201080) buffer (pH 9-10). The derivatives are excited at approximately 340 nm and emit at 455 nm. sdiarticle4.com

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines under slightly alkaline conditions to form fluorescent sulfonamide adducts. researchgate.netsdiarticle4.com While the reaction is slower than with OPA, the resulting derivatives are very stable, making it ideal for pre-column derivatization.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to yield highly fluorescent derivatives. libretexts.orgnih.gov This reagent is often used for amino acid analysis but is equally applicable to other primary amines.

| Reagent | Functional Group | Reaction Conditions | λex (nm) | λem (nm) |

| o-Phthalaldehyde (OPA) | Primary Amines | pH 9-10, Thiol, Room Temp | ~340 | ~455 |

| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | Alkaline pH, 30-120 min | ~335 | ~520 |

| FMOC-Cl | Primary & Secondary Amines | Alkaline pH, Room Temp | ~265 | ~315 |

For mass spectrometry, derivatization can be used to increase the mass of the analyte, introduce easily fragmentable groups, or enhance ionization efficiency, thereby improving sensitivity and selectivity. acs.org

GC-MS Derivatization: As mentioned, acylation with reagents like TFAA, PFPA, or HFBA is common. nih.gov These reagents add a significant mass to the molecule and introduce fluorine atoms, which can be useful for detection. Silylation reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (B147638) (MTBSTFA) are also effective, creating thermally stable derivatives with characteristic fragmentation patterns. sigmaaldrich.comnih.gov

LC-MS Derivatization: While LC-MS can often analyze the native compound, tagging can be used for multiplexed quantification or to improve ionization. Tandem Mass Tags (TMT) are isobaric labeling reagents with an amine-reactive N-hydroxysuccinimide (NHS) ester group. thermofisher.comthermofisher.com These tags allow for the simultaneous analysis and relative quantification of multiple samples, as each tag has a unique reporter ion that is observed in the MS/MS spectrum. fishersci.com This approach is highly valuable in comparative research studies.

Validation of Developed Analytical Methods

Once an analytical method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. tandfonline.comscispace.comdemarcheiso17025.com The validation process follows guidelines from organizations like the International Council for Harmonisation (ICH). europa.euamsbiopharma.comduyaonet.comich.orgich.org The key validation parameters for chromatographic methods include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. For a chiral method, this includes demonstrating separation from the other enantiomer.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within-laboratory variations (different days, different analysts, different equipment).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). duyaonet.com This provides an indication of its reliability during normal usage.

| Validation Parameter | Acceptance Criteria (Typical Example) |

| Specificity | Peak purity index > 0.99; Resolution between enantiomers > 1.5 |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery between 98.0% and 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |

| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |

| LOQ | Signal-to-Noise ratio ≥ 10 |

| Robustness | RSD of results ≤ 2.0% after minor parameter changes |

Linearity and Detection Limit Determination

The linearity of an analytical method establishes the direct proportionality between the concentration of an analyte and the analytical signal. This is a critical parameter for accurate quantification. For a compound like "this compound," this would typically be assessed using a chromatographic technique such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, like a UV or Mass Spectrometry (MS) detector.

A series of standard solutions of "this compound" at different concentrations would be prepared and analyzed. The resulting peak areas (or heights) are then plotted against the corresponding concentrations to construct a calibration curve. The linearity is evaluated by the correlation coefficient (r²) of the linear regression analysis, with a value of ≥ 0.999 generally considered acceptable.

The detection limit (LOD) and quantitation limit (LOQ) are key indicators of the sensitivity of the analytical method. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are often determined from the standard deviation of the response and the slope of the calibration curve.

Table 1: Representative Linearity and Detection Limit Data for the Analysis of this compound by HPLC-UV

| Parameter | Value |

| Linear Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

Note: The data in this table are illustrative and represent typical values for a validated HPLC-UV method for a small molecule pharmaceutical compound. Specific data for "this compound" is not publicly available.

Reproducibility and Robustness

Reproducibility refers to the ability of an analytical method to produce consistent results over time and under different operational conditions, such as by different analysts or with different equipment. It is a measure of the method's reliability in routine use.

Robustness, on the other hand, evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in mobile phase composition, pH, column temperature, and flow rate.

The reproducibility and robustness of the method are typically assessed by calculating the relative standard deviation (RSD) of the results from multiple analyses under the varied conditions. A low RSD value indicates good reproducibility and robustness.

Table 2: Illustrative Reproducibility and Robustness Data for the Analysis of this compound

| Parameter | Variation | Relative Standard Deviation (RSD) |

| Reproducibility | ||

| Inter-day Precision | Analysis on 3 different days | < 2.0% |

| Intermediate Precision | Analysis by 2 different analysts | < 2.0% |

| Robustness | ||

| Mobile Phase Composition | ± 2% organic modifier | < 1.5% |

| Column Temperature | ± 5 °C | < 1.5% |

| Flow Rate | ± 0.1 mL/min | < 1.5% |

Note: The data in this table are illustrative and represent typical values for a validated HPLC method for a small molecule pharmaceutical compound. Specific data for "this compound" is not publicly available.

Chiral Purity Assessment Methodologies

"this compound" is a chiral compound, meaning it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers can have different pharmacological and toxicological properties, the assessment of chiral purity is of paramount importance.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for the separation and quantification of enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The selection of the appropriate CSP and mobile phase is crucial for achieving a successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. The mobile phase typically consists of a non-polar solvent like hexane or heptane, with a polar modifier such as an alcohol (e.g., isopropanol, ethanol). Additives like diethylamine or trifluoroacetic acid may be used to improve peak shape and resolution.

The chiral purity is then determined by calculating the percentage of each enantiomer in the sample based on their respective peak areas in the chromatogram.

Table 3: Typical Chiral HPLC Method Parameters for the Assessment of Chiral Purity of a Fluorinated Aromatic Amine

| Parameter | Condition |

| Chromatographic System | Chiral High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

Note: The conditions in this table are illustrative and represent a common starting point for the chiral separation of aromatic amines. Method development and optimization would be required for "this compound".

Future Directions in Fundamental Research

Exploration of Novel Synthetic Pathways

The development of efficient, scalable, and environmentally benign synthetic routes is a cornerstone of modern chemical research. While classical methods like reductive amination provide a basis for synthesizing similar structures, future research should focus on pioneering more advanced and sustainable pathways to 2-(2-Fluoro-5-methylphenyl)propan-2-amine.

One promising avenue involves the refinement of multi-step syntheses, potentially starting from substituted halobenzyls. A disclosed method for analogous compounds involves the reaction of a halo-benzyl with isobutyronitrile (B166230), followed by hydrolysis, a Curtius rearrangement, and catalytic hydrogenation to yield the final amine. google.com Future work could optimize this pathway by exploring alternative catalysts for the hydrogenation step, such as palladium-carbon or Raney nickel, to improve yield and reduce reaction times. google.com

Furthermore, the principles of green chemistry should guide the development of new routes. This could include:

One-Pot Syntheses: Designing a synthesis where multiple reaction steps are performed in a single reactor, minimizing solvent waste and purification steps. researchgate.net

Flow Chemistry: Utilizing continuous flow reactors to enhance control over reaction parameters, improve safety, and allow for easier scalability. evitachem.com

Novel Catalytic Systems: Investigating the use of earth-abundant metal catalysts or organocatalysts to replace expensive and toxic heavy metals.

Research into stereoselective synthesis would also be a significant advancement, allowing for the preparation of specific enantiomers if a chiral center is introduced into the molecule or its derivatives.

| Potential Synthetic Strategy | Key Research Focus | Anticipated Benefit |

| Optimized Multi-Step Synthesis | Screening of hydrogenation catalysts (e.g., Pd/C, Raney Ni), optimization of Curtius rearrangement conditions. | Increased overall yield, reduced production costs. |

| Flow Chemistry Adaptation | Transitioning batch reactions to a continuous flow process. | Enhanced safety, improved scalability and consistency. |

| Green Catalysis | Development of iron or copper-based catalytic systems for key bond-forming reactions. | Reduced environmental impact and reliance on precious metals. |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of a molecule's structure and properties relies on comprehensive characterization. While standard techniques provide basic confirmation, applying a suite of advanced spectroscopic methods to this compound will provide unequivocal structural elucidation and a deeper understanding of its physical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. Future research should move beyond simple ¹H and ¹³C NMR to include a full complement of 2D NMR experiments, such as COSY, HSQC, and HMBC, to unambiguously assign every proton and carbon signal, which can be complex due to the fluorine substitution. mdpi.com High-resolution mass spectrometry (HRMS) will be crucial for confirming the exact molecular formula and for identifying any potential impurities from novel synthetic routes. researchgate.net

To fully define the three-dimensional structure, single-crystal X-ray diffraction is indispensable. elsevierpure.com Obtaining a crystal structure would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov This experimental data is also vital for validating theoretical calculations. elsevierpure.com Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, can provide further details on the vibrational modes of the molecule, offering insights into bonding and functional groups. researchgate.net

| Technique | Information to be Gained | Significance |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all ¹H and ¹³C signals and their correlations. | Definitive confirmation of the molecular connectivity. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Verification of the chemical formula and purity assessment. |

| Single-Crystal X-ray Diffraction | Exact 3D structure, bond lengths, angles, and crystal packing. | Gold-standard structural proof; enables structure-property analysis. |

| FT-IR & Raman Spectroscopy | Characteristic vibrational modes of functional groups. | Complements NMR for structural confirmation and bond analysis. |

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. Applying theoretical methods like Density Functional Theory (DFT) to this compound can provide profound insights that complement experimental findings. nih.gov

Future theoretical studies should focus on:

Geometric Optimization: Calculating the lowest energy conformation of the molecule and comparing the theoretical bond lengths and angles with experimental data from X-ray crystallography. nih.gov

Electronic Properties: Determining the distribution of electron density and calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): Mapping the MEP surface to identify electron-rich and electron-deficient regions, thereby predicting sites susceptible to electrophilic and nucleophilic attack.

Hirshfeld Surface Analysis: Investigating intermolecular interactions within the crystal lattice to understand how molecules pack together and the nature of non-covalent forces, such as hydrogen bonding and π-π stacking. nih.gov

These computational models can help rationalize observed reactivity and guide the design of new experiments, particularly in the development of derivatives.

| Theoretical Method | Predicted Property | Relevance to Fundamental Chemistry |

| Density Functional Theory (DFT) | Optimized molecular geometry, HOMO-LUMO energy gap. | Correlates structure with stability and electronic reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Electron density distribution and reactive sites. | Predicts how the molecule will interact with other reagents. |

| Hirshfeld Surface Analysis | Intermolecular interactions and crystal packing forces. | Elucidates solid-state structure and non-covalent bonding. nih.gov |

Investigating Derivatives for Fundamental Chemical Transformations

The primary amine group in this compound serves as a versatile chemical handle for synthesizing a wide array of new molecules. Investigating the creation and reactivity of these derivatives is a logical next step in fundamental research.

Future work could explore its use as a building block in the synthesis of novel heterocyclic compounds, which are structures of immense importance in chemistry. nih.gov For example, condensation reactions with dicarbonyl compounds could lead to the formation of unique substituted pyrroles or pyrazoles. The fluorinated phenyl moiety would impart specific electronic characteristics to these new heterocyclic systems. researchgate.net

Furthermore, derivatives formed through N-acylation or N-alkylation could be investigated as ligands for transition metal catalysis. The steric bulk provided by the tertiary carbon adjacent to the nitrogen, combined with the electronic influence of the substituted phenyl ring, could lead to ligands with novel properties in catalytic transformations like cross-coupling reactions. The synthesis of Schiff base derivatives through condensation with aldehydes is another area ripe for exploration, as these compounds are known for their interesting coordination chemistry and potential applications in materials science. nih.gov

| Derivative Class | Synthetic Reaction | Potential Research Application |

| Schiff Bases/Imines | Condensation with aldehydes/ketones | Precursors for novel ligands, study of coordination chemistry. nih.gov |

| Amides | N-acylation with acyl chlorides/anhydrides | Building blocks for more complex molecules, investigation of conformational isomers. |

| Heterocycles | Cyclocondensation with bifunctional reagents | Synthesis of novel fluorinated heterocycles with unique electronic properties. researchgate.net |

| Secondary/Tertiary Amines | N-alkylation | Modification of steric and electronic properties for use in catalysis or materials science. |

Q & A

Q. Critical Factors :

- Temperature control (0–25°C) during fluorination minimizes side reactions.

- Solvent choice (e.g., dichloromethane for alkylation, THF for fluorination) impacts reaction efficiency .

How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Basic Research Question

- <sup>1</sup>H NMR :

- A singlet at δ 1.2–1.4 ppm for the geminal methyl groups (C(CH3)2).

- Aromatic protons split into distinct patterns due to fluorine’s deshielding effect (e.g., doublets for ortho-fluorine coupling) .

- <sup>19</sup>F NMR : A single peak near δ -110 ppm confirms the fluorine substituent .

- HRMS : Molecular ion [M+H]<sup>+</sup> matches the calculated m/z for C10H13FN (166.10) .

What strategies optimize the regioselectivity of fluorination during the synthesis of 2-arylpropan-2-amine derivatives?

Advanced Research Question

- Electrophilic Fluorination : Use directing groups (e.g., methyl at the 5-position) to favor fluorination at the 2-position via steric and electronic effects .

- Transition Metal Catalysis : Pd-mediated C–F bond formation improves selectivity .

- Computational Modeling : DFT calculations predict favorable fluorination sites based on charge distribution .

How do the 2-fluoro and 5-methyl substituents influence the compound’s reactivity in nucleophilic reactions?

Advanced Research Question

- Electronic Effects :

- The electron-withdrawing fluorine increases electrophilicity at the aromatic ring, enhancing susceptibility to nucleophilic attack.

- The methyl group at the 5-position donates electrons via hyperconjugation, stabilizing intermediates .

- Steric Effects : The geminal methyl groups on the propan-2-amine moiety hinder bulky nucleophiles, favoring reactions at the para position .

What are the key solubility and stability considerations for this compound in aqueous vs. organic solvents?

Basic Research Question

- Solubility :

- Hydrochloride salt form improves aqueous solubility (e.g., >50 mg/mL in water) .

- In organic solvents (DMSO, ethanol), solubility exceeds 100 mg/mL .

- Stability :

- Store under inert gas (N2) at -20°C to prevent oxidation of the amine group.

- Avoid prolonged exposure to light to prevent photodegradation .

What in vitro models are appropriate for assessing the neuropharmacological activity of this compound?

Advanced Research Question

- Monoamine Transporter Assays :

- Radioligand binding studies (e.g., [<sup>3</sup>H]dopamine uptake inhibition in HEK-293 cells expressing DAT/SERT).

- EC50 values quantify potency .

- Microdialysis : Measure extracellular dopamine levels in rat striatum to evaluate neurotransmitter release .

How can computational methods predict the binding affinity to monoamine transporters?

Advanced Research Question

- Molecular Docking : Use crystal structures of human dopamine transporter (PDB: 6MZF) to model interactions.

- MD Simulations : Analyze binding pocket dynamics over 100-ns trajectories to assess stability.

- QSAR Models : Coramine substituent parameters (e.g., Hammett σ) with experimental IC50 values .

What chromatographic techniques are suitable for purity analysis of this compound?

Basic Research Question

- HPLC : C18 column, mobile phase = 0.1% TFA in acetonitrile/water (70:30), UV detection at 254 nm.

- GC-MS : DB-5 column, helium carrier gas, EI ionization for fragmentation pattern confirmation .

How can conflicting reports on the metabolic stability of halogenated amphetamine analogs be resolved?

Advanced Research Question

- Study Design :

- Standardize hepatocyte incubation conditions (e.g., human vs. rat liver microsomes).

- Control for CYP enzyme isoforms (e.g., CYP2D6 inhibition assays) .

- Analytical Validation : Use LC-MS/MS to quantify metabolites and compare degradation half-lives across studies .

How does the steric environment of geminal methyl groups affect enzyme interactions?

Advanced Research Question

- Conformational Analysis : X-ray crystallography reveals the amine group adopts a chair-like conformation, restricting access to planar enzyme active sites.

- Mutagenesis Studies : Replace methyl groups with hydrogen in analogs to assess steric contributions to IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.